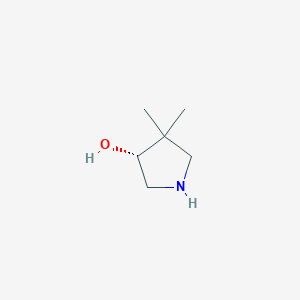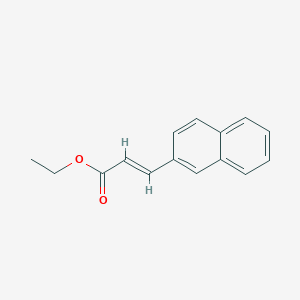
(3R)-4,4-dimethylpyrrolidin-3-ol
Descripción general
Descripción
(3R)-4,4-Dimethylpyrrolidin-3-ol is a chiral compound with a pyrrolidine ring structure It is characterized by the presence of two methyl groups at the 4-position and a hydroxyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-4,4-dimethylpyrrolidin-3-ol typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as 4,4-dimethyl-2-pyrrolidinone.
Reduction: The carbonyl group of the precursor is reduced to form the corresponding alcohol. This can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (3R)-enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with chiral acids.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a chiral catalyst to selectively hydrogenate the precursor.
Enzymatic Resolution: Employing enzymes that selectively react with one enantiomer over the other to achieve high enantiomeric purity.
Análisis De Reacciones Químicas
Types of Reactions: (3R)-4,4-dimethylpyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Further reduction can convert the hydroxyl group to a methyl group using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products:
Oxidation: Formation of 4,4-dimethylpyrrolidin-3-one.
Reduction: Formation of 4,4-dimethylpyrrolidine.
Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3R)-4,4-dimethylpyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (3R)-4,4-dimethylpyrrolidin-3-ol involves its interaction with specific molecular targets:
Enzyme Inhibition: It can act as an inhibitor for certain enzymes by binding to their active sites.
Receptor Binding: It may interact with receptors in biological systems, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those related to neurotransmission and metabolic processes.
Comparación Con Compuestos Similares
(3S)-4,4-Dimethylpyrrolidin-3-ol: The enantiomer of (3R)-4,4-dimethylpyrrolidin-3-ol with different stereochemistry.
4,4-Dimethylpyrrolidin-2-one: A structurally similar compound with a ketone group instead of a hydroxyl group.
4,4-Dimethylpyrrolidine: A fully reduced form without the hydroxyl group.
Uniqueness:
Chirality: The (3R)-enantiomer has unique stereochemical properties that can lead to different biological activities compared to its (3S)-counterpart.
Functional Group: The presence of the hydroxyl group at the 3-position allows for specific chemical reactions and interactions that are not possible with the ketone or fully reduced forms.
Propiedades
IUPAC Name |
(3R)-4,4-dimethylpyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(2)4-7-3-5(6)8/h5,7-8H,3-4H2,1-2H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVTUAIJKLXTRO-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CNC[C@@H]1O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,4S,5S)-4-{[(tert-butoxy)carbonyl]amino}-3-methoxy-5-methylheptanoic acid](/img/structure/B3214638.png)








![(1R,2S)-2-Amino-1-[3,5-bis(trifluoromethyl)phenyl]-1-propanol](/img/structure/B3214701.png)




